molecular formula C9H20Cl2N2 B582043 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride CAS No. 906081-58-1

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride

Cat. No.: B582043
CAS No.: 906081-58-1
M. Wt: 227.173
InChI Key: ZYQLBGNYBPWAFH-XFRIOYGNSA-N
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Description

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2. It is known for its role as an impurity in the synthesis of Granisetron HCl, a specific serotonin (5HT3) receptor antagonist used as an antiemetic . This compound is often used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride typically involves the following steps:

    Formation of the bicyclic structure: The initial step involves the formation of the bicyclic structure through a series of cyclization reactions.

    Methylation: The bicyclic structure is then methylated to introduce the methyl group at the 9th position.

    Formation of dihydrochloride salt: Finally, the compound is converted into its dihydrochloride salt form through a reaction with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reactions are carried out in controlled environments to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is used in studies related to neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Medicine: It plays a role in the synthesis of Granisetron HCl, which is used to prevent nausea and vomiting caused by chemotherapy.

    Industry: The compound is used in the production of various pharmaceuticals and as a research chemical in the development of new drugs.

Mechanism of Action

The mechanism of action of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride involves its interaction with specific molecular targets. In the context of its role as an impurity in Granisetron HCl synthesis, it does not have a direct therapeutic effect. its structural features allow it to interact with serotonin receptors, which are involved in the regulation of nausea and vomiting.

Comparison with Similar Compounds

Similar Compounds

    Granisetron HCl: A specific serotonin (5HT3) receptor antagonist used as an antiemetic.

    Ondansetron: Another serotonin receptor antagonist used to prevent nausea and vomiting.

    Dolasetron: Similar to Granisetron and Ondansetron, used for the same purpose.

Uniqueness

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of Granisetron HCl. Its bicyclic structure and the presence of the methyl and amine groups make it distinct from other similar compounds.

Properties

IUPAC Name

9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-11-8-3-2-4-9(11)6-7(10)5-8;;/h7-9H,2-6,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQLBGNYBPWAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596859
Record name 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135906-03-5
Record name 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride
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